molecular formula C11H20N2O B2535179 2-(4-Pent-4-ynylpiperazin-1-yl)ethanol CAS No. 1565316-85-9

2-(4-Pent-4-ynylpiperazin-1-yl)ethanol

Cat. No. B2535179
CAS RN: 1565316-85-9
M. Wt: 196.294
InChI Key: WZJMPPMGJBIYPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives is illustrated in the provided papers. In the first paper, a three-step reaction starting from 4-(benzyloxy)phenol leads to the synthesis of a tosylated piperazine derivative . The process involves the preparation of an intermediate phenoxyethanol compound, followed by its reaction with 1-N-tosylpiperazine. The final step introduces a thioacetate group, which is then hydrolyzed to yield the target compound. The second paper describes the synthesis of a chlorophenylmethyl-substituted piperazine derivative from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine . The reaction conditions, such as mole ratio, temperature, and time, are optimized to achieve a high yield of 88.5%.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) . These techniques provide information about the molecular framework and the nature of the substituents attached to the piperazine ring. The confirmation of the structure is crucial to ensure that the desired compound has been synthesized and to understand its potential interactions and reactivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are characterized by nucleophilic substitution, where a nucleophile (such as the piperazine ring) attacks an electrophilic carbon atom, leading to the formation of new bonds . The reactions are carefully controlled to ensure specificity and to prevent side reactions that could lead to unwanted byproducts. The introduction of functional groups, such as the thioacetate group in the first paper, can further modify the reactivity of the synthesized compound .

Physical and Chemical Properties Analysis

While the provided papers do not detail the physical and chemical properties of the synthesized compounds, such properties are typically influenced by the molecular structure and functional groups present. Properties like solubility, melting point, boiling point, and stability are important for the practical application of these compounds. The presence of different substituents on the piperazine ring can significantly alter these properties, affecting the compound's suitability for various applications.

Scientific Research Applications

Ethanol in Biochemical and Neurological Research

  • Synaptic Effects of Ethanol : Ethanol influences various cellular and molecular targets, significantly affecting synaptic function. Acute ethanol exposure modifies the function of proteins involved in synaptic transmission, whereas chronic exposure can lead to compensatory effects. This has implications for understanding ethanol's role in intoxication, tolerance, dependence, and consumption behaviors (Lovinger & Roberto, 2023).

  • Ethanol for Hydrogen Production : Research into bio-ethanol reforming for hydrogen production highlights the importance of ethanol as a renewable energy carrier. Catalysts like Rh and Ni are critical for ethanol steam reforming, emphasizing ethanol's role in sustainable energy solutions (Ni, Leung, & Leung, 2007).

  • Microsomal Ethanol-Oxidizing System (MEOS) : The MEOS is pivotal in understanding ethanol's metabolic effects and its role in tolerance and susceptibility to adverse effects from industrial solvents and certain medications. This system's study contributes to our understanding of ethanol-related liver disease and other toxicological impacts (Lieber, 1999).

  • Ethanol-Diesel Fuel Blends : Investigating the properties and implications of blending ethanol with diesel fuels provides insights into renewable bio-based resources for reducing particulate emissions in engines. This research is fundamental to developing sustainable and environmentally friendly fuel alternatives (Hansen, Zhang, & Lyne, 2005).

  • Ethanol and Ligand-Gated Ion Channels : Ethanol's interaction with various ion channels, including GABA, nicotinic acetylcholine, and serotonin receptors, underlines its complex pharmacology. Understanding these interactions is crucial for elucidating ethanol's varied effects on the nervous system and behavior (Dopico & Lovinger, 2009).

  • Lignocellulosic Biomass for Ethanol Production : The conversion of lignocellulosic materials into ethanol offers a promising route for producing alternative energy sources. Research on optimizing hydrolysis and fermentation processes is vital for advancing biofuel technology (Sun & Cheng, 2002).

  • MicroRNAs and Ethanol Toxicity : Exploring the role of microRNAs in mediating ethanol's effects suggests that they may act as regulatory master switches. This research could lead to new approaches for diagnosing and treating alcohol-related disorders (Miranda et al., 2010).

properties

IUPAC Name

2-(4-pent-4-ynylpiperazin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h1,14H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJMPPMGJBIYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1CCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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